![molecular formula C10H12BrClO4S B1445019 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1344360-41-3](/img/structure/B1445019.png)
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1344360-41-3 . It has a molecular weight of 343.63 .
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ether (aliphatic), 1 ether (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 343.63 . The InChI Code is 1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8 (11)7-10 (9)17 (12,13)14/h3-4,7H,2,5-6H2,1H3 .Scientific Research Applications
Synthesis and Reactivity
- Electrophilic Cyclization and Addition Reactions : In a study, it was demonstrated that compounds with sulfonyl groups, similar to 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, undergo electrophilic reactions, such as cyclization and addition reactions with different electrophiles like sulfuryl chloride and bromine. These reactions are crucial for constructing complex molecules in organic synthesis (Ivanov et al., 2014).
Material Science Applications
- Incorporation into Polymers : Research involving the synthesis of π-conjugated polymers for potential applications in electronics and photonics has utilized similar sulfonyl chloride derivatives. These polymers, when combined with silica, form composites that could have novel optical properties, indicating potential applications in advanced materials (Kubo et al., 2005).
Chemical Methodologies
- Facile Synthesis of Sulfonyl Chlorides : A study presented a new and straightforward method for synthesizing various sulfonyl chlorides, highlighting the versatility and reactivity of compounds in the class of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride. This method could streamline the production of sulfonyl chlorides, which are pivotal intermediates in numerous chemical syntheses (Kim et al., 1992).
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often target proteins or enzymes in the body, reacting with amino groups to form sulfonamides .
Mode of Action
The mode of action of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . The sulfonyl chloride group is an electrophile that can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as proton loss .
Biochemical Pathways
It’s known that sulfonyl chloride compounds can participate in various biochemical reactions, including the formation of sulfonamides, which can inhibit enzymes and disrupt metabolic pathways .
Result of Action
Sulfonyl chloride compounds can react with amino groups in proteins or enzymes, potentially altering their function and leading to various cellular effects .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can react with sulfonyl chloride .
properties
IUPAC Name |
5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOISOIMHSYWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | |
CAS RN |
1344360-41-3 | |
Record name | 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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